molecular formula C6H5ClN2O B1347139 6-Chloropyridine-2-carboxamide CAS No. 70593-61-2

6-Chloropyridine-2-carboxamide

Cat. No. B1347139
CAS RN: 70593-61-2
M. Wt: 156.57 g/mol
InChI Key: GIVBFKYXAXLZBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloropyridine-2-carboxamide is a chemical compound with the molecular formula C6H5ClN2O . It is used in research and development . This compound is part of the pyridine family, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

The synthesis of 6-Chloropyridine-2-carboxamide and its derivatives has been a subject of research. For instance, a study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another study reported the synthesis of N-[6-(4-butanoyl-5-methyl‑1H‑pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]‑1H‑indole-3-carboxamide (SAR216471) derivative as P2Y12 antagonist .


Molecular Structure Analysis

The molecular structure of 6-Chloropyridine-2-carboxamide can be analyzed using various methods. For instance, Fourier transform infrared, Fourier transform Raman, and UV–visible spectra can be recorded to determine structure parameters in the ground state .


Physical And Chemical Properties Analysis

6-Chloropyridine-2-carboxamide has a molecular weight of 156.57 . More detailed physical and chemical properties can be obtained from databases like PubChem .

Scientific Research Applications

Antimicrobial Activity

6-Chloropyridine-2-carboxamide derivatives have been studied for their potential as antimicrobial agents. Research shows that pyridine-bridged 2,6-bis-carboxamide Schiff's bases exhibit significant bactericidal and fungicidal activities, comparable to some reference antibiotic drugs (Al-Omar & Amr, 2010).

Antituberculosis Properties

Studies on substituted benzylsulfanyl pyridine-2-carboxamides have indicated their effectiveness against tuberculosis, including multi-drug-resistant strains. These compounds show a range of minimum inhibitory concentration values, suggesting potential in anti-TB drug development (Klimešová et al., 2012).

Synthesis and Chemical Studies

6-Chloropyridine-2-carboxamide has been used in the synthesis of various chemical compounds. For example, a facile method for synthesizing 2-arylimino-2,3-dihydropyrido[3,2-e]-1,3-thiazin-4-ones using 2-chloropyridine-3-carboxamides has been developed, showing the versatility of this compound in chemical reactions (Kobayashi et al., 2009).

Cation Binding Studies

Pyridine-2,6-carboxamides bearing naphthyl and anthryl residues have been used in cation binding studies. These compounds exhibit selective binding of lead(II) and copper(II), making them potentially useful in environmental and analytical chemistry (Łukasik et al., 2016).

Coordination Chemistry

6-Chloropyridine-2-carboxamide and its derivatives have been explored in coordination chemistry, forming complexes with various metal ions. This research has implications for understanding metal-binding sites in metalloproteins and enzymes, and for developing new materials and catalysts (Rajput & Mukherjee, 2013).

Biomedical Research

In biomedical research, derivatives of 6-Chloropyridine-2-carboxamide have been explored for their potential as inhibitors of gene expression and as agents with anticancer activities. These studies contribute to the development of new therapeutic strategies for various diseases (Palanki et al., 2000).

Safety And Hazards

Safety data sheets indicate that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

Future research on 6-Chloropyridine-2-carboxamide could focus on its potential applications in medicinal chemistry. For instance, indole scaffolds, which are similar to 6-Chloropyridine-2-carboxamide, are suggested to be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

6-chloropyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O/c7-5-3-1-2-4(9-5)6(8)10/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVBFKYXAXLZBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80990814
Record name 6-Chloropyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80990814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloropyridine-2-carboxamide

CAS RN

70593-61-2
Record name 70593-61-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190685
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloropyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80990814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloropyridine-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

6-Chloropyridine-2-carboxylic acid (1.20 g, 7.62 mmol) and ammonium chloride (0.81 g, 15.2 mmol) were dissolved in DMF (20 mL) and DIPEA (5.31 mL, 30.5 mmol), HONB (2.05 g, 11.4 mmol) and HBTU (4.33 g, 11.4 mmol) were added. The reaction mixture was stirred for 1 h and the solvents were removed in vacuo. The residue was partitioned between DCM (50 mL) and 1 M aq HCl (50 mL) and the aq fraction was extracted with DCM (2×25 mL). The combined organic fractions were washed with sat aq NaHCO3 (50 mL), brine (50 mL), dried (MgSO4) and concentrated in vacuo. The residue was recrystallised from MeOH/water to give the title compound (1.12 g, 94%) as a white solid. LCMS (ES+): 157.4 [MH]+.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.81 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
5.31 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.05 g
Type
reactant
Reaction Step Two
Name
Quantity
4.33 g
Type
reactant
Reaction Step Two
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloropyridine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
6-Chloropyridine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
6-Chloropyridine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
6-Chloropyridine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
6-Chloropyridine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
6-Chloropyridine-2-carboxamide

Citations

For This Compound
5
Citations
GW Rewcastle, BD Palmer, AM Thompson… - Journal of Medicinal …, 1996 - ACS Publications
… Hydrogenation of 37 for a shorter time gave 3-amino-6-chloropyridine-2-carboxamide (41), from which 4,6-dichloropyrido[3,2-d]pyrimidine (43) (for preparation of 11d) was obtained via …
Number of citations: 208 pubs.acs.org
C Bagot-Guéret, MD Le Bas, S Tymciu… - Bioconjugate …, 2003 - ACS Publications
… -(4-bromobenzoyl)-6-chloropyridine-2-carboxamide (22). Amide … ]-3-(4-bromobenzoyl)-6-chloropyridine-2-carboxamide (23). … ]-3-(4-bromobenzoyl)-6-chloropyridine-2-carboxamide (24). …
Number of citations: 9 pubs.acs.org
M Ma, Y Feng, SQ Zhang, W Duan, L Gao… - Future Medicinal …, 2023 - Future Science
Aim: In our study compounds with pyrido[3,2-d]pyrimidine and pyrido[3,4-d]pyrimidine were designed, synthesized and evaluated for their biological activity against hematologic tumors. …
Number of citations: 1 www.future-science.com
H Bai, J Sun, H Lei, SQ Zhang, B Yuan… - Drug Development …, 2023 - Wiley Online Library
The δ isoform of class I PI3K (PI3Kδ) has been shown as a promising target for the treatment of hematologic malignancies and immune diseases. Herein, a series of pyrido[3,2‐d]…
Number of citations: 3 onlinelibrary.wiley.com
ZFLH Yi-Ling, S Liang② - 结构化学(JIEGOU HUAXUE)
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.